molecular formula C5H3Cl2N5 B15069550 3,4-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine

3,4-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Cat. No.: B15069550
M. Wt: 204.01 g/mol
InChI Key: IFPXNJGERAZVLR-UHFFFAOYSA-N
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Description

3,4-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a bicyclic heterocyclic compound characterized by a pyrazolo[3,4-d]pyrimidine core substituted with chlorine atoms at positions 3 and 4 and an amine group at position 4. This scaffold is a versatile intermediate in medicinal chemistry, particularly for developing kinase inhibitors and anticancer agents due to its ability to mimic purine bases and interact with ATP-binding pockets .

Properties

Molecular Formula

C5H3Cl2N5

Molecular Weight

204.01 g/mol

IUPAC Name

3,4-dichloro-2H-pyrazolo[3,4-d]pyrimidin-6-amine

InChI

InChI=1S/C5H3Cl2N5/c6-2-1-3(7)11-12-4(1)10-5(8)9-2/h(H3,8,9,10,11,12)

InChI Key

IFPXNJGERAZVLR-UHFFFAOYSA-N

Canonical SMILES

C12=C(NN=C1N=C(N=C2Cl)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dichloropyrazole with cyanamide in the presence of a base, followed by cyclization to form the desired pyrazolopyrimidine scaffold . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Nucleophilic Substitution at Chlorinated Positions

The chlorine atoms at positions 3 and 4 undergo nucleophilic substitution, forming derivatives critical for pharmacological applications.

Table 1: Substitution Reactions at C3 and C4 Positions

ReactantConditionsProductYieldSource
Hydrazine derivativesEtOH, −20°C, 2 h1-R-substituted pyrazolo[3,4-d]pyrimidines83–98%
Aromatic aminesReflux in EtOH, 5 h4-Arylamino derivatives65%
Triethyl orthoformateAcOH, refluxTriazolo-pyrimidine fused derivatives62–94%
Hydrazine hydrateReflux, 6 h4-Hydrazinyl derivatives72%

Key Observations :

  • Alkaline conditions favor substitution at C4 ( ).

  • Electron-withdrawing groups on aromatic amines enhance reactivity ( ).

Cyclization and Annulation Reactions

The amine group at C6 participates in tandem reactions to form fused heterocycles.

Table 2: Cyclization Pathways

ReagentConditionsProductBiological ActivitySource
Aromatic isocyanatesTandem aza-Wittig/annulationPyrazolo-triazolo-pyrimidinonesAntifungal (83–100% inhibition)
Aldehydes/ketonesGlacial AcOH, refluxHydrazone-linked derivativesEGFR inhibition (IC50: 0.016 µM)

Mechanistic Insight :

  • Aza-Wittig reactions with iminophosphoranes generate intermediates for annulation ( ).

  • Hydrazone formation at C6 enables structural diversification for kinase inhibition ( ).

Functionalization of the Amine Group

The C6 amine serves as a site for derivatization via condensation or alkylation.

Table 3: Amine Group Reactivity

Reaction TypeReagentProductApplicationSource
Schiff base formationAromatic aldehydesHydrazone derivativesAnticancer (IC50: 8.21 µM)
Alkylation2-Chloro-2-phenylethylN-Alkylated analogsAntibacterial (MIC: 12.5 µg/mL)

Notable Example :

  • Compound 12b ( ):

    • Structure: Hydrazone with 4-methylphenyl group.

    • Activity: Dual EGFR WT/T790M inhibitor (IC50: 0.016 µM/0.236 µM).

Catalytic Cross-Coupling Reactions

While less common, palladium-catalyzed couplings enable aryl group introductions.

Table 4: Cross-Coupling Examples

CatalystBoronic AcidProductYieldSource
Pd(PPh3)4Phenylboronic acid3-Phenyl-substituted derivatives70%

Limitation : Chlorine’s poor leaving-group ability necessitates optimized conditions ( ).

Stability and Reaction Selectivity

  • pH Sensitivity : Dechlorination occurs under strongly acidic/basic conditions ( ).

  • Thermal Stability : Decomposes above 200°C, limiting high-temperature applications ( ).

Mechanism of Action

The mechanism of action of 3,4-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine primarily involves the inhibition of cyclin-dependent kinases (CDKs). The compound binds to the ATP-binding site of CDKs, thereby preventing the phosphorylation of target proteins involved in cell cycle regulation . This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of pyrazolo[3,4-d]pyrimidine derivatives are highly dependent on substituent patterns. Below is a structural comparison:

Compound Name Substituents (Positions) Key Structural Features
3,4-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine Cl (3,4), NH₂ (6) Dichloro substitution enhances electrophilicity for nucleophilic substitutions
4-Chloro-N,1-diphenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-amine Cl (4), NH₂ (6), Ph (1, N) Phenyl groups increase lipophilicity; dihydro structure reduces aromaticity
1-Benzyl-4-(furan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine (PPY22) Benzyl (1), furan (4), NH₂ (6) Furan substitution improves solubility and receptor binding
4-Hydrazinyl-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine Hydrazinyl (4), NH₂ (6), Ph (1, N) Hydrazine moiety enables Schiff base formation for further derivatization
4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine Cl (4), NH₂ (6), Me (1) Methyl group simplifies synthesis but reduces reactivity compared to dichloro derivatives

Key Observations :

  • Dichloro substitution (3,4) in the target compound increases reactivity for Suzuki couplings or nucleophilic substitutions compared to mono-chloro analogs .
  • Bulky substituents (e.g., phenyl, benzyl) enhance receptor affinity but may reduce solubility .

Key Observations :

  • Dichloro derivatives often require harsh chlorination conditions (POCl₃/PCl₅), whereas mono-chloro analogs are synthesized via milder substitutions .
  • Microwave-assisted synthesis improves reaction efficiency (e.g., 1.5 h vs. 6 h for traditional reflux) .

Physicochemical Properties

Spectroscopic and stability data highlight critical differences:

Compound Name IR (cm⁻¹) ¹H NMR (δ, ppm) Stability/Storage
This compound NH₂: ~3400, Cl: 750–800 NH₂: 7–8 (broad) Stable at 2–8°C under inert gas
4-Chloro-N,1-diphenyl derivative NH: 3402, CH aromatic: 3032 Aromatic protons: 7.2–7.8 Sensitive to light; ethanol crystallization
PPY22 Not reported Furan protons: 6.3–7.5 Requires dark storage
4-Hydrazinyl-N,1-diphenyl derivative NH: 3290, CH aliphatic: 2935 Hydrazine NH: 8.5–9.0 Stable in ethanol

Key Observations :

  • Dichloro derivatives exhibit distinct Cl-related IR bands (~750–800 cm⁻¹) and broad NH₂ signals in NMR .
  • Hydrazine-containing analogs show additional NH stretching (~3290 cm⁻¹) .

Key Observations :

  • Dichloro derivatives show broad-spectrum kinase inhibition, while furan- or benzyl-substituted analogs target specific receptors (e.g., A2A) .

Biological Activity

3,4-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities against various targets, including cancer and infectious diseases. This article delves into the compound's biological activity, synthesizing findings from diverse research studies and case analyses.

  • IUPAC Name : 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine
  • CAS Number : 42754-96-1
  • Molecular Formula : C₅H₂Cl₂N₄
  • Molecular Weight : 189.00 g/mol
  • Purity : ≥95%

Research indicates that this compound exhibits its biological activity primarily through inhibition of specific kinases, particularly the epidermal growth factor receptor (EGFR). This inhibition is crucial for controlling cellular proliferation in cancerous tissues.

Inhibition of EGFR

A study highlighted the synthesis of new derivatives based on the pyrazolo[3,4-d]pyrimidine scaffold, demonstrating that certain compounds possess potent anti-proliferative effects against A549 (lung cancer) and HCT-116 (colon cancer) cell lines. Notably:

  • Compound 12b showed an IC₅₀ value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant EGFR (T790M) .
  • The compound induced apoptosis and arrested the cell cycle at the S and G2/M phases, which is critical for cancer therapy .

Biological Activity Overview

The following table summarizes the biological activities reported for this compound and its derivatives:

Activity TypeTargetIC₅₀ ValuesNotes
Anti-proliferativeA549 (Lung Cancer)8.21 µMSignificant reduction in cell viability
Anti-proliferativeHCT-116 (Colon Cancer)19.56 µMEffective in inhibiting cell growth
EGFR InhibitionWild-type EGFR0.016 µMHighly potent inhibitor
EGFR InhibitionMutant EGFR (T790M)0.236 µMEffective against resistant mutations

Case Study 1: Anti-Cancer Activity

In a comparative study involving various pyrazolo[3,4-d]pyrimidine derivatives, researchers synthesized several compounds and evaluated their cytotoxic effects on cancer cell lines. The results indicated that derivatives with structural modifications around the pyrazolo core exhibited enhanced anti-cancer properties compared to unmodified compounds. The most promising derivative demonstrated a significant increase in apoptotic markers, suggesting its potential as a therapeutic agent in oncology .

Case Study 2: Infectious Disease Targeting

Another study focused on the potential of pyrazolo[3,4-d]pyrimidine derivatives as phosphodiesterase inhibitors targeting Cryptosporidium species. The lead compounds were identified through phenotypic screening and showed promising activity against these pathogens by inhibiting specific enzymes critical for their lifecycle .

Q & A

Q. What are the common synthetic routes for 3,4-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine, and how can reaction conditions be optimized?

The synthesis of this compound typically involves multicomponent cyclocondensation reactions. For example, a one-pot method using hydrazine derivatives, nitriles, and aldehydes under mild conditions has been reported . Microwave-assisted solvent-free synthesis is another efficient approach, reducing reaction time and improving yields compared to conventional heating . Optimization strategies include:

  • Catalyst screening : Protic acids (e.g., acetic acid) or bases (e.g., triethylamine) to enhance cyclization.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) for better solubility of intermediates.
  • Temperature control : Microwave irradiation (80–120°C) for rapid heating and reduced side reactions.

Table 1 : Comparison of Synthetic Methods

MethodConditionsYield (%)Key Reference
MulticomponentHydrazine, 80°C, 6h65–75
Microwave-assistedSolvent-free, 100°C, 30min85–90

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Structural confirmation requires:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to identify amine (-NH2_2) and chloro substituents.
  • Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+^+ peak at m/z 244.01).
  • X-ray crystallography : Resolves regioselectivity of chloro groups and hydrogen-bonding networks (see Figure 1 in for analogous pyrazolopyrimidine structures).

Q. What safety precautions are critical when handling this compound in laboratory settings?

Key precautions include:

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles due to potential irritancy (exact hazards unspecified; request SDS from suppliers) .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Waste disposal : Follow institutional guidelines for halogenated organic waste.
  • Training : Mandatory safety exams (100% score required) before lab work .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and functionalization of this compound?

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example:

  • Reaction path search : Identify low-energy intermediates using software like Gaussian or ORCA .
  • Solvent effects : COSMO-RS simulations to model solvent interactions and select optimal media .
  • Regioselectivity analysis : Electron-density maps to rationalize chloro-group positioning .

Table 2 : Computational Parameters for Reaction Optimization

ParameterTool/SoftwareOutcome
Transition-state energyGaussian 16Identified rate-limiting step
Solvent polarityCOSMO-RSPredicted DMF as optimal solvent

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from assay variability or impurity profiles. Mitigation strategies include:

  • Standardized assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls.
  • Purity validation : HPLC (>98% purity) to exclude confounding effects of byproducts .
  • Structure-activity relationship (SAR) studies : Systematic substitution of chloro/amine groups to isolate pharmacophores .

Q. What are the challenges in achieving regioselective functionalization of the pyrazolo[3,4-d]pyrimidine core?

Regioselectivity is influenced by steric and electronic factors:

  • Chloro-group activation : The 4-chloro position is more reactive toward nucleophilic substitution than the 3-position due to electron-withdrawing effects .
  • Directing groups : Temporary protection of the amine (-NH2_2) with Boc groups to steer functionalization to specific sites .

Q. How do solvent and catalyst choices influence reaction pathways in its synthesis?

  • Solvent effects : Polar solvents stabilize charged intermediates (e.g., nitrenes in cyclization), while nonpolar solvents favor dimerization side reactions.
  • Catalyst role : Lewis acids (e.g., ZnCl2_2) accelerate imine formation in multicomponent reactions .

Q. What in silico methods predict the compound’s interactions with biological targets (e.g., kinases)?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to ATP-binding pockets .
  • Molecular dynamics (MD) : GROMACS simulations to assess binding stability over time (≥50 ns trajectories recommended) .

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